(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
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Description
(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H20N2O3 and its molecular weight is 372.424. The purity is usually 95%.
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Biological Activity
(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one, with the CAS number 929456-69-9, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, supported by various research findings and data.
- Molecular Formula : C23H21NO3S
- Molecular Weight : 391.5 g/mol
- Structure : The compound features a benzofuran core with a hydroxyl group and a pyridine moiety, contributing to its biological activity.
Antibacterial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- A related compound demonstrated inhibition zones of up to 24 mm against various bacterial strains, indicating strong antibacterial activity .
- The presence of hydroxyl groups in the structure has been linked to enhanced antibacterial effects, suggesting that modifications in the phenyl ring can improve efficacy .
Antifungal Activity
The antifungal potential of benzofuran derivatives has also been explored:
- In vitro tests revealed that certain derivatives exhibited notable antifungal activity against Candida species, with varying degrees of effectiveness depending on structural modifications .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy:
- Studies have indicated that similar benzofuran derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 and HCT116. For example, one derivative showed IC50 values of 1.1 µM against HCT116 cells, demonstrating potent cytotoxicity .
- Molecular docking studies have suggested that these compounds interact effectively with target proteins involved in cancer cell proliferation, providing insights into their mechanism of action .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of several benzofuran derivatives, including this compound. The results indicated that modifications at the hydroxyl group significantly enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
Compound | Inhibition Zone (mm) | Bacterial Strain |
---|---|---|
Compound A | 24 | S. aureus |
Compound B | 22 | E. coli |
(Z)-7... | 20 | P. aeruginosa |
Case Study 2: Anticancer Potential
In another study focusing on anticancer activity, the compound was tested against various cancer cell lines. The results highlighted its ability to induce apoptosis in MCF-7 cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 1.1 | Apoptosis via caspase activation |
HCT116 | 1.6 | Cell cycle arrest at G1 phase |
Properties
IUPAC Name |
(2Z)-7-[[benzyl(methyl)amino]methyl]-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-25(14-17-5-3-2-4-6-17)15-19-20(26)8-7-18-22(27)21(28-23(18)19)13-16-9-11-24-12-10-16/h2-13,26H,14-15H2,1H3/b21-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBHPSDDIOOJIH-BKUYFWCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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